molecular formula C14H10O3 B112259 4-(2-formylphenyl)benzoic Acid CAS No. 205871-49-4

4-(2-formylphenyl)benzoic Acid

Cat. No.: B112259
CAS No.: 205871-49-4
M. Wt: 226.23 g/mol
InChI Key: WCKIOKGQNVOJGT-UHFFFAOYSA-N
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Description

4-(2-Formylphenyl)benzoic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of benzoic acid, where a formyl group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Formylphenyl)benzoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-(2-methylphenyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Formylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, often in the presence of a catalyst.

Major Products:

    Oxidation: 4-(2-Carboxyphenyl)benzoic acid.

    Reduction: 4-(2-Hydroxyphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Formylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and carboxylic acids.

    Industry: The compound is used in the production of polymers and resins, where its structural properties contribute to the material’s performance.

Mechanism of Action

The mechanism of action of 4-(2-formylphenyl)benzoic acid involves its interaction with various molecular targets:

    Aldehyde Dehydrogenase Enzymes: The formyl group can be oxidized by aldehyde dehydrogenase enzymes, leading to the formation of carboxylic acids.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the electron-rich ring reacts with electrophiles to form substituted products.

Comparison with Similar Compounds

4-(2-Formylphenyl)benzoic acid can be compared with other similar compounds, such as:

    4-Formylbenzoic Acid: Similar structure but lacks the additional phenyl ring, leading to different reactivity and applications.

    2-Formylbenzoic Acid:

    4-(2-Hydroxyphenyl)benzoic Acid: The formyl group is reduced to a hydroxyl group, resulting in different chemical properties and applications.

Uniqueness: this compound is unique due to the presence of both a formyl group and a carboxylic acid group on the same molecule, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

4-(2-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKIOKGQNVOJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374690
Record name 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205871-49-4
Record name 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205871-49-4
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